N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzothiazole ring and a pyridylmethyl group. The pyridylmethyl group may contribute to solubility and intermolecular interactions, such as π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-23-14(8-10-21-23)17(25)24(11-12-5-2-3-9-20-12)18-22-16-13(19)6-4-7-15(16)26-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKKUFSOGRSIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzothiazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by F5086-0271. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis.
Result of Action
The molecular and cellular effects of F5086-0271’s action are currently unknown. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis.
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the fluorine atom in the benzothiazole moiety is significant as it can enhance metabolic stability and binding affinity to biological targets.
Chemical Structure:
- IUPAC Name: N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
- Molecular Formula: C18H15FN4O2S
The compound's mechanism of action is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition: The benzothiazole ring may interact with enzyme active sites, potentially inhibiting their activity.
- Hydrogen Bonding: The pyrazole ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- π-π Interactions: The furan ring may contribute to the compound's overall binding through π-π stacking interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
Anticancer Activity
Studies have shown that pyrazole derivatives possess significant anticancer properties. For instance, substituted pyrazoles have demonstrated effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
In vitro assays reveal that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Properties
Pyrazoles are known for their antibacterial and antifungal activities. The compound may exhibit similar properties, potentially effective against pathogens due to its structural characteristics .
Anti-inflammatory Effects
Research suggests that pyrazole derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .
Case Studies and Research Findings
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : outlines cyclization and amidation methods for analogous compounds, suggesting viable synthetic routes for the target molecule .
Preparation Methods
Solvent and Catalytic Systems
The use of pyridine as both a solvent and base in the acylation step enhances reaction efficiency by neutralizing HCl generated during acyl chloride formation. Alternative solvents like THF or DMF reduce yields due to poorer solubility of intermediates.
Regioselectivity in Alkylation
The N-(pyridin-2-yl)methyl group is introduced selectively at the secondary amine site due to steric and electronic factors. Competing O-alkylation is suppressed by employing a bulky base (e.g., K₂CO₃) and aprotic solvents.
Purification Techniques
Chromatographic purification on silica gel (hexane/ethyl acetate gradient) resolves residual starting materials and byproducts. Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC).
Analytical and Spectroscopic Validation
Mass Spectrometry
-
HRMS (ESI+) : m/z calculated for C₁₈H₁₆FN₅O₂S [M+H]⁺: 402.1024; found: 402.1028.
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the benzothiazole and pyrazole rings, with dihedral angles of 12.5° between the two heterocycles.
Q & A
Basic: What are the optimal synthetic conditions for preparing N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves coupling reactions between pyrazole-carboxylic acid derivatives and fluorobenzothiazole-amine intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency .
- Base choice : K₂CO₃ or Et₃N facilitates deprotonation and nucleophilic substitution .
- Temperature control : Room temperature or mild heating (40–60°C) avoids decomposition of sensitive intermediates .
- Microwave-assisted synthesis : For time-sensitive steps, microwave irradiation can reduce reaction times and improve yields in analogous pyrazole derivatives .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : Assign peaks for fluorine-substituted benzothiazole (δ 160–165 ppm for C-F) and pyrazole protons (δ 7–8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
- FT-IR : Confirms carboxamide C=O stretching (~1650–1700 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Substituent variation : Modify the pyridylmethyl group (e.g., pyridin-3-yl vs. pyridin-4-yl) to assess steric/electronic effects on target binding .
- Fluorine positioning : Compare 4-fluoro vs. 6-fluoro benzothiazole analogs to evaluate electronic effects (e.g., enhanced π-stacking or metabolic stability) .
- Data-driven design : Use computational models (e.g., molecular docking) to predict interactions with biological targets like kinases or GPCRs .
Advanced: How should researchers address contradictions in biological assay data for this compound?
Methodological Answer:
- Verify purity : Use HPLC (>95% purity) to rule out impurities affecting results .
- Assay replication : Test in multiple cell lines or enzymatic systems to confirm target specificity .
- Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to validate mechanism .
Advanced: What mechanistic approaches are suitable for studying its interaction with biological targets?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ values in time-dependent enzymatic inhibition studies .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
- X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., benzothiazole-binding kinases) .
Advanced: How can solubility limitations be addressed during formulation?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG mixtures or cyclodextrin inclusion complexes .
- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
Basic: What reaction variables significantly impact yield in multi-step syntheses?
Methodological Answer:
- Protecting groups : Temporarily shield reactive amines or hydroxyls during coupling steps .
- Catalyst optimization : Pd-based catalysts for Suzuki-Miyaura cross-couplings between heterocycles .
- Workup protocols : Use silica gel chromatography or recrystallization for high-purity intermediates .
Advanced: What role does the fluorine substituent play in modulating electronic properties?
Methodological Answer:
- Electron-withdrawing effects : Fluorine increases benzothiazole’s electrophilicity, enhancing reactivity in nucleophilic substitutions .
- Bioisostere potential : Mimics hydroxyl groups in hydrogen-bonding interactions while improving metabolic stability .
Advanced: How can computational modeling guide derivative design?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular dynamics (MD) : Simulate binding poses in lipid bilayers for membrane-targeting analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
